molecular formula C19H21FN6OS B2744799 1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863453-09-2

1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2744799
CAS No.: 863453-09-2
M. Wt: 400.48
InChI Key: DWFXJPVSNPWTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a synthetically derived small molecule investigated for its potent kinase inhibitory activity. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a well-known privileged structure in medicinal chemistry that serves as a bioisostere for purines, enabling high-affinity binding to the ATP pockets of various kinases [a href="https://pubs.acs.org/doi/10.1021/jm901529v"]. This compound is structurally analogous to potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), such as quizartinib, and is designed to target oncogenic signaling pathways [a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3918192/"]. The specific substitution pattern, featuring a 4-fluorobenzyl group and a thioether-linked ketone bearing an azepane moiety, is engineered to enhance selectivity and potency. Research applications for this compound are primarily in the field of oncology, where it is used as a chemical probe to study the role of specific kinases in cellular proliferation and survival. Its mechanism of action involves competitive inhibition of ATP binding, leading to the suppression of kinase-mediated phosphorylation events and subsequent downstream signaling cascades, such as those driven by mutated FLT3 in acute myeloid leukemia (AML) [a href="https://www.nature.com/articles/s41598-019-48619-x"]. This makes it a valuable tool for investigating tumorigenesis, exploring resistance mechanisms to existing therapies, and validating new kinase targets in preclinical models.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c20-15-7-5-14(6-8-15)11-26-18-17(23-24-26)19(22-13-21-18)28-12-16(27)25-9-3-1-2-4-10-25/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFXJPVSNPWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazolopyrimidine Derivatives

Compound Name N3 Substituent C7 Substituent Key Features
Target Compound 4-Fluorobenzyl Thioether-linked azepane-ethanone Enhanced electronegativity; balanced lipophilicity and flexibility
1-(4-(3-Benzyl-3H-triazolo[...]piperazin-1-yl) [...]ethanone Benzyl Piperazine-acetyl Higher lipophilicity; rigid six-membered ring
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[...]piperazinyl}- [...]ethanone 4-Ethoxyphenyl Piperazine-phenoxy Increased steric bulk; potential for hydrogen bonding
RG7774 (CAS 1433361-02-4) 5-tert-Butyl-3-(tetrazolylmethyl) Pyrrolidin-3-ol Bulky tert-butyl group; tetrazole enhances metabolic stability
  • Electronic and Steric Effects: The 4-fluorobenzyl group in the target compound provides a balance between electronegativity (due to fluorine) and moderate steric hindrance, contrasting with the bulky tert-butyl group in RG7774, which improves metabolic stability but may reduce solubility .

Heterocyclic Ring Modifications

Table 2: Impact of Ring Size and Flexibility

Compound Name Ring Structure Pharmacokinetic Implications
Target Compound Azepane (7-membered) Enhanced flexibility; possible improved tissue penetration
3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[...]amine (21) Piperidine (6-membered) Rigid conformation; may favor specific protein interactions
TP-5 (3-benzyl-7-(4-methylpiperazin-1-yl)-3H-triazolo[...]) Piperazine (6-membered) Improved solubility due to nitrogen-rich ring
  • However, six-membered rings like piperazine may improve aqueous solubility due to their nitrogen content .

Linker Group Comparisons

Table 3: Thioether vs. Alternative Linkers

Compound Name C7 Linker Biological Implications
Target Compound Thioether Increased lipophilicity; oxidation risk
1-((7-((cyclopropyl)amino)-3H-triazolo[...]thio)propan-2-ol (16m) Thioether + propan-2-ol Enhanced solubility via hydroxyl group
3-((7-((cyclopropyl)amino)-3H-triazolo[...]thio)propan-2-ol (7u) Thioether + propan-2-ol Similar to 16m; stereochemical variations
  • Thioether vs. Hydroxyl-Containing Linkers :
    While the target compound’s thioether linker improves membrane permeability, analogs like 16m and 7u incorporate hydroxyl groups that enhance solubility and reduce metabolic instability .

Research Findings and Pharmacological Implications

  • Binding Affinity :
    The 4-fluorobenzyl group may enhance interactions with hydrophobic pockets in enzyme active sites, as seen in related triazolopyrimidines targeting EZH2 . Piperazine-linked analogs (e.g., TP-5) demonstrate higher solubility, suggesting trade-offs between lipophilicity and bioavailability .
  • Synthetic Challenges :
    Azepane-containing derivatives require specialized synthetic routes compared to piperazine analogs, which are more straightforward to functionalize .
  • Therapeutic Potential: The target compound’s balance of flexibility and electronegativity positions it as a candidate for dual EZH2/HDAC inhibition, a mechanism explored in structurally related compounds .

Q & A

Q. What are the critical synthetic challenges in preparing 1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone, and how can they be mitigated?

The synthesis involves multi-step reactions requiring precise control of:

  • Thioether bond formation : Use of thiourea derivatives under anhydrous conditions to avoid hydrolysis .
  • Triazole-pyrimidine core assembly : Catalytic coupling (e.g., CuI or Pd/C) for regioselective cyclization .
  • Fluorobenzyl substitution : Optimizing reaction time and temperature (e.g., 60–80°C in DMF) to prevent dehalogenation .
    Mitigation : Monitor intermediates via TLC and purify via column chromatography to remove side products (e.g., des-fluoro derivatives) .

Q. How can the solubility and stability of this compound be experimentally characterized for in vitro assays?

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under light (ICH Q1B), heat (40–60°C), and varying pH (2–9) for 72 hours, analyzed via HPLC .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : 1H/13C NMR for verifying azepane, fluorobenzyl, and thioether moieties (e.g., δ 2.8–3.2 ppm for azepane protons) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability across cancer cell lines)?

  • Experimental design : Standardize assays (e.g., MTT vs. ATP-lite) and cell culture conditions (e.g., hypoxia vs. normoxia) .
  • Data normalization : Use internal controls (e.g., cisplatin) and account for batch effects via ANOVA .
  • Mechanistic follow-up : Perform target engagement assays (e.g., thermal shift for kinase binding) to validate on-target effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (predicted via ChemAxon) while retaining activity .
  • Metabolic stability : Test hepatic microsomal half-life (human/rat) and identify CYP450-mediated metabolites via LC-MS/MS .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Q. How does the fluorobenzyl substituent influence binding affinity to putative targets (e.g., kinases or GPCRs)?

  • SAR studies : Compare with analogs (e.g., 4-chloro or 4-methoxy benzyl) in enzyme inhibition assays .
  • Computational modeling : Perform docking (AutoDock Vina) and MD simulations to assess fluorine’s role in π-π stacking or H-bonding .
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR) to map fluorine interactions .

Q. What are the key limitations in extrapolating in vitro antitumor activity to in vivo models?

  • Bioavailability : Measure plasma concentrations post-IV/oral dosing in rodents to assess absorption .
  • Toxicity : Screen for off-target effects (hERG inhibition, Ames test) and organ-specific toxicity in zebrafish models .
  • Tumor heterogeneity : Use patient-derived xenografts (PDX) to mimic human cancer diversity .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

  • Core modifications : Synthesize analogs with pyrazole or pyridine replacing triazole .
  • Substituent variations : Test methyl, methoxy, and halogens at the benzyl position .
  • Activity mapping : Cluster bioactivity data (e.g., PCA) to identify critical structural motifs .

Q. How to address low yields in the final coupling step?

  • Catalyst screening : Test Pd(OAc)2, XPhos, or Buchwald-Hartwig conditions .
  • Solvent optimization : Replace DMF with DMA or NMP to enhance solubility .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hours) and improve purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.